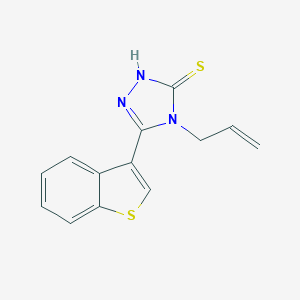
4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol (ATBT) is a thiol-containing heterocyclic compound that has been studied for its potential applications in scientific research. ATBT has been found to have a range of properties that make it attractive for use in various laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
- Novel Schiff Bases Synthesis: 4-Allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol is synthesized under facile conditions, leading to the creation of Schiff base derivatives with characterized elemental analyses and spectroscopy methods (Mobinikhaledi et al., 2010).
- Microwave Irradiation Technique: A synthesis method using microwave irradiation for 5-(3-chlorobenzo[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol with a focus on regioselective S-alkylation is detailed. AM1 semiempirical calculations help understand regioselectivity in this process (Ashry et al., 2006).
Corrosion Inhibition
- Mild Steel Protection: The compound is used for corrosion protection of mild steel in acidic solutions. Its efficiency increases with concentration, indicating protective film formation on steel surfaces (Orhan et al., 2012).
Biological and Pharmaceutical Research
- Cytotoxicity Studies: Research has been conducted on the cytotoxicity of derivatives, revealing significant in vitro cytotoxicity against thymocytes, indicating potential for further pharmacological investigation (Mavrova et al., 2009).
- Anti-Inflammatory Activity: The compound has been studied for its anti-inflammatory effects, showing comparable activity to standard drugs with less ulcerogenic effects (Mousa, 2012).
Eigenschaften
IUPAC Name |
3-(1-benzothiophen-3-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S2/c1-2-7-16-12(14-15-13(16)17)10-8-18-11-6-4-3-5-9(10)11/h2-6,8H,1,7H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKCWDGVAHFHQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CSC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-({5-[(2,4-difluorophenoxy)methyl]-2-furyl}methylene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B456173.png)

![2-(4-chlorophenoxy)-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B456178.png)
![1-[(4-Tert-butylphenyl)sulfonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B456180.png)
![Diisopropyl 5-[(2,3-diphenylacryloyl)amino]isophthalate](/img/structure/B456181.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B456183.png)
![Ethyl 5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B456185.png)
![5,7-bis(difluoromethyl)-N-[4-(piperidin-1-ylmethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456186.png)
![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-N-(4-chlorophenyl)hydrazinecarbothioamide](/img/structure/B456187.png)
![4-iodo-1-methyl-N-[3-(3-methylphenoxy)-5-nitrophenyl]-1H-pyrazole-5-carboxamide](/img/structure/B456189.png)
![N-(3-cyano-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)-3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B456191.png)
![2-[3-(3,5-dimethyl-4-isoxazolyl)-1-adamantyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B456192.png)
![1-{5-[(4-chlorophenoxy)methyl]-2-furoyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B456193.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B456195.png)